molecular formula C13H17NO4S B2883176 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 406927-67-1

3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid

Cat. No.: B2883176
CAS No.: 406927-67-1
M. Wt: 283.34
InChI Key: RDAJKOMQNAPTKQ-UHFFFAOYSA-N
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Description

3-[4-(Diethylsulfamoyl)phenyl]prop-2-enoic acid (CAS: EN300-833009) is a synthetic small molecule characterized by a propenoic acid backbone substituted at the phenyl ring with a diethylsulfamoyl group. Its molecular formula is C14H19NO4S, with a molecular weight of 366.42 g/mol . The diethylsulfamoyl moiety (-SO2N(C2H5)2) imparts distinct electronic and steric properties, influencing solubility, acidity, and biological interactions. This compound is structurally analogous to other α,β-unsaturated carboxylic acids, which are common in pharmaceuticals due to their ability to act as Michael acceptors or enzyme inhibitors .

Properties

IUPAC Name

(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJKOMQNAPTKQ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid involves its interaction with molecular targets such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target proteins. The prop-2-enoic acid moiety may also participate in covalent bonding or act as a Michael acceptor in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) pKa (Predicted) Key Features
This compound C14H19NO4S 366.42 -SO2N(C2H5)2 ~4.0–4.5* High steric bulk, moderate acidity
(E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid C10H7F3O2 216.16 -CF3 ~2.5–3.0 Strong electron-withdrawing group, higher acidity
3-[4-(Methyl(propan-2-yl)sulfamoyl)phenyl]prop-2-enoic acid C13H17NO4S 283.34 -SO2N(CH3)(C3H7) ~4.2 Mixed alkyl substituents, reduced bulk
(E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid C12H15NO5S 285.32 -SO2NH(C2H5), -OCH3 4.40 Enhanced H-bonding capacity
3-(4-Sulfamoylphenyl)prop-2-enoic acid C9H9NO4S 227.24 -SO2NH2 ~3.8–4.2 Primary sulfonamide, high polarity

*Predicted based on analogous sulfonamides .

Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl derivative exhibits significantly lower pKa (~2.5–3.0) due to the strong electron-withdrawing nature of -CF3, enhancing the acidity of the carboxylic acid group compared to sulfonamide-substituted analogs .
  • In contrast, the primary sulfonamide (-SO2NH2) in 3-(4-sulfamoylphenyl)prop-2-enoic acid increases hydrogen-bonding capacity, which may enhance solubility and protein interactions .
  • Mixed Substituents: Compounds like 3-[4-(methyl(isopropyl)sulfamoyl)phenyl]prop-2-enoic acid balance bulk and hydrophobicity, offering intermediate physicochemical properties .

Biological Activity

3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid, also known by its CAS number 2358709-01-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a diethylsulfamoyl group attached to a phenyl ring. This unique structure is believed to confer specific biological activities, particularly in the modulation of enzyme functions and cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms

  • Enzyme Inhibition: The compound has been reported to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: Interaction with receptor sites can modify signaling pathways, affecting processes such as inflammation and cell growth.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity Observed Effects Reference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibition (specific)Decreased activity of targeted enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Line Study:
    • A study examining the compound's effects on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
    • Reference:
  • Inflammation Model:
    • In an animal model of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
    • Reference:
  • Enzyme Activity Assay:
    • The inhibition of specific metabolic enzymes was confirmed through kinetic assays, showing competitive inhibition characteristics.
    • Reference:

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